molecular formula C9H8BrNO2 B065596 5-Bromo-2,3-dimethoxybenzonitrile CAS No. 164670-73-9

5-Bromo-2,3-dimethoxybenzonitrile

Cat. No.: B065596
CAS No.: 164670-73-9
M. Wt: 242.07 g/mol
InChI Key: NSLPEHVFBDYXDV-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is a derivative of benzonitrile, featuring bromine and methoxy substituents on the benzene ring. This compound is often used in chemical research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethoxybenzonitrile typically involves the bromination of 2,3-dimethoxybenzonitrile. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethoxybenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2,3-dimethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It helps in understanding the interactions between such compounds and various biomolecules .

Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including material science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethoxybenzonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3-Bromo-4,5-dimethoxybenzonitrile
  • 2-Bromo-4,5-dimethoxybenzonitrile
  • 3-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 2-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
  • 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 4-Bromo-3-methoxybenzonitrile
  • 2,6-Dimethoxybenzonitrile

Uniqueness: 5-Bromo-2,3-dimethoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methoxy groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2,3-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPEHVFBDYXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627570
Record name 5-Bromo-2,3-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164670-73-9
Record name 5-Bromo-2,3-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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